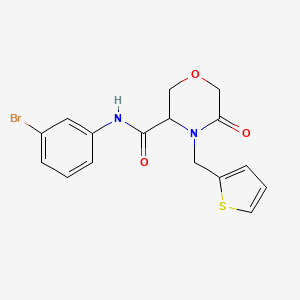

N-(3-bromophenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide

CAS No.: 1421441-43-1

Cat. No.: VC4419355

Molecular Formula: C16H15BrN2O3S

Molecular Weight: 395.27

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1421441-43-1 |

|---|---|

| Molecular Formula | C16H15BrN2O3S |

| Molecular Weight | 395.27 |

| IUPAC Name | N-(3-bromophenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide |

| Standard InChI | InChI=1S/C16H15BrN2O3S/c17-11-3-1-4-12(7-11)18-16(21)14-9-22-10-15(20)19(14)8-13-5-2-6-23-13/h1-7,14H,8-10H2,(H,18,21) |

| Standard InChI Key | CEGYRXKGFQMHRR-UHFFFAOYSA-N |

| SMILES | C1C(N(C(=O)CO1)CC2=CC=CS2)C(=O)NC3=CC(=CC=C3)Br |

Introduction

Structural Characteristics and Synthesis

Core Morpholine Scaffold

The morpholine ring (C₄H₉NO) serves as a saturated six-membered heterocycle containing one oxygen and one nitrogen atom. The 5-oxo modification introduces a ketone group at position 5, enhancing electrophilicity and hydrogen-bonding capacity . Substitution at position 4 with a thiophen-2-ylmethyl group (–CH₂C₄H₃S) introduces aromatic sulfur-based electronics, while the carboxamide linkage at position 3 connects to a 3-bromophenyl moiety (–C₆H₄Br).

Synthetic Pathways

While no explicit synthesis for this compound is documented, analogous morpholine-3-carboxamides are typically prepared via:

-

Ring-Closing Reactions: Cyclization of β-amino alcohols with ketones or aldehydes under acidic conditions.

-

Carboxamide Coupling: Reaction of morpholine-3-carboxylic acid derivatives with aryl amines using coupling agents like HATU or EDC .

-

Bromophenyl Introduction: Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution for bromine incorporation .

A hypothetical synthesis route might involve:

-

Formation of 5-oxomorpholine-3-carboxylic acid via oxidation of morpholine-3-methanol.

-

Activation of the carboxylic acid as an acyl chloride, followed by coupling with 3-bromoaniline.

-

Alkylation at position 4 using thiophen-2-ylmethyl bromide under basic conditions.

Physicochemical Properties

Molecular Weight and Lipophilicity

With a molecular formula of C₁₇H₁₇BrN₂O₃S, the compound has a molecular weight of 423.3 g/mol. The bromine atom (79.9 g/mol) contributes significantly to molecular mass, while the thiophene and morpholine rings influence lipophilicity. Calculated LogP values (e.g., using XLogP3) suggest moderate hydrophobicity (~2.8), favoring membrane permeability .

Hydrogen Bonding and Solubility

Biological Activity and Mechanism

Antimicrobial Applications

Thiophene-containing compounds exhibit broad-spectrum antimicrobial activity. The thiophen-2-ylmethyl group in this compound may disrupt bacterial membrane integrity or inhibit enzymes like dihydrofolate reductase (DHFR). Bromine’s presence could potentiate activity against Gram-positive pathogens, as seen in brominated furanones .

Pharmacokinetic Considerations

Metabolic Stability

Morpholine rings are susceptible to oxidative metabolism via cytochrome P450 enzymes (e.g., CYP3A4). The 5-oxo group may reduce metabolic liability by preventing hydroxylation at position 5. Thiophene metabolism typically involves S-oxidation, but the methylene spacer (–CH₂–) might decouple this from the morpholine core .

Toxicity Profiling

Comparative Analysis with Analogues

This compound’s bromophenyl and thiophene groups may offer selectivity advantages over existing morpholine-based inhibitors, particularly in overcoming resistance mutations.

Future Research Directions

-

Synthetic Optimization: Explore stereoselective synthesis to isolate enantiomers, as chirality at the morpholine 3-position could dramatically alter target binding .

-

In Silico Docking: Model interactions with PI3Kγ (PDB: 3L08) and DHFR (PDB: 1RA2) to identify putative binding modes.

-

ADMET Profiling: Prioritize assays for CYP inhibition, plasma protein binding, and hERG channel affinity to de-risk development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume